![molecular formula C19H20FN3O4 B5533542 (3S*,4R*)-1-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5533542.png)

(3S*,4R*)-1-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine derivatives, including compounds with structural similarities to the one , are widely studied for their diverse biological activities and chemical properties. These compounds form the basis of several antibacterial, anticancer, and other pharmacologically active agents. The interest in such compounds often revolves around their synthesis, structural elucidation, and the exploration of their chemical and physical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For instance, the synthesis of related compounds involves condensation reactions, cyclization processes, and functional group transformations, as seen in the preparation of various antibacterial agents (Egawa et al., 1984) and other pyrimidine analogs (Wagner et al., 1993; Stefancich et al., 1985). These methodologies highlight the synthetic approaches that could be applicable to the target compound, emphasizing the importance of precise conditions to achieve selectivity and yield optimization.

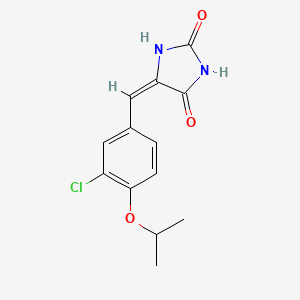

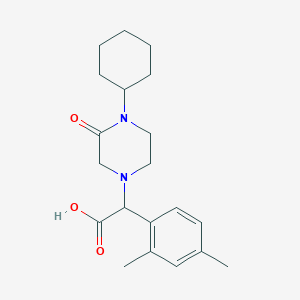

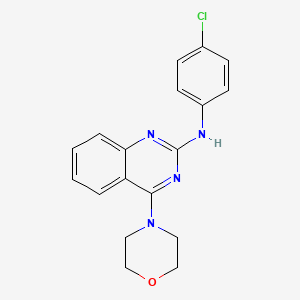

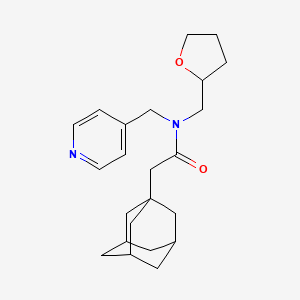

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is typically characterized using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry. These analytical methods allow for the detailed elucidation of the compound's framework, including stereochemistry, functional groups, and molecular conformation. Studies on similar compounds (Ji, 2006; Orozco et al., 2009) demonstrate the application of these techniques in understanding the structural intricacies of pyrimidine-based molecules.

Chemical Reactions and Properties

Pyrimidine derivatives engage in a variety of chemical reactions, reflecting their reactivity towards nucleophiles, electrophiles, and various reagents. These reactions are crucial for further modifications of the compound, enabling the introduction of new functional groups or the formation of cyclic structures (Madhav et al., 1980; Mickevičius et al., 2009). The chemical properties of these compounds are significantly influenced by their molecular structure, impacting their stability, reactivity, and interaction with biological targets.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and intermolecular interactions. For example, hydrogen bonding and π-π interactions can lead to the formation of supramolecular structures (Cheng et al., 2011), affecting the compound's solubility and crystalline form. These properties are critical for the compound's application, influencing its behavior in biological systems and its formulation for potential uses.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and photostability, of pyrimidine derivatives depend on their functional groups and overall molecular structure. These properties determine the compound's reactivity, its interaction with other molecules, and its stability under various conditions. Understanding these chemical properties is essential for predicting the behavior of the compound in synthetic reactions and its potential biological activity.

References

- (Egawa et al., 1984)

- (Wagner et al., 1993)

- (Stefancich et al., 1985)

- (Ji, 2006)

- (Orozco et al., 2009)

- (Cheng et al., 2011)

- (Madhav et al., 1980)

- (Mickevičius et al., 2009)

Propiedades

IUPAC Name |

(3S,4R)-1-[2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4/c1-11-6-12(2)23(19(27)21-11)10-17(24)22-8-15(16(9-22)18(25)26)13-4-3-5-14(20)7-13/h3-7,15-16H,8-10H2,1-2H3,(H,25,26)/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGFSHQLFCRZJR-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CC(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=O)N1CC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-[2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-phenylethyl)acetamide](/img/structure/B5533501.png)

![3-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5533512.png)

![{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B5533526.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5533530.png)

![1-(2-aminoethyl)-N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5533546.png)

![(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B5533549.png)

![4-[(3-amino-1-azepanyl)methyl]-5-tert-butyl-2-furamide dihydrochloride](/img/structure/B5533562.png)